N,2,6-Trimethylaniline hydrochloride N,2,6-Trimethylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 70522-62-2
VCID: VC2460264
InChI: InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H
SMILES: CC1=C(C(=CC=C1)C)NC.Cl
Molecular Formula: C9H14ClN
Molecular Weight: 171.67 g/mol

N,2,6-Trimethylaniline hydrochloride

CAS No.: 70522-62-2

Cat. No.: VC2460264

Molecular Formula: C9H14ClN

Molecular Weight: 171.67 g/mol

* For research use only. Not for human or veterinary use.

N,2,6-Trimethylaniline hydrochloride - 70522-62-2

Specification

CAS No. 70522-62-2
Molecular Formula C9H14ClN
Molecular Weight 171.67 g/mol
IUPAC Name N,2,6-trimethylaniline;hydrochloride
Standard InChI InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H
Standard InChI Key GIWCHKXBXYCETK-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC.Cl
Canonical SMILES CC1=C(C(=CC=C1)C)NC.Cl

Introduction

Chemical Identity and Structure

N,2,6-Trimethylaniline hydrochloride (CAS No. 70522-62-2) is composed of an aniline core with methyl substituents at the N, 2, and 6 positions, forming a salt with hydrogen chloride. The molecular formula is C9H14ClN with a molecular weight of 171.67 g/mol .

The parent compound, N,2,6-trimethylaniline (CAS No. 767-71-5), has a molecular formula of C9H13N and a molecular weight of 135.21 g/mol . The addition of HCl to form the salt significantly alters the compound's physicochemical properties while maintaining the core structural features.

Table 1: Chemical Identity Parameters

ParameterValue
CAS Number70522-62-2
IUPAC NameN,2,6-trimethylaniline;hydrochloride
Molecular FormulaC9H14ClN
Molecular Weight171.67 g/mol
InChIInChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H
InChIKeyGIWCHKXBXYCETK-UHFFFAOYSA-N
SMILESCC1=C(C(=CC=C1)C)NC.Cl
Parent CompoundN,2,6-trimethylaniline (CAS 767-71-5)

The structure reveals a typical arrangement for amine hydrochlorides, with the chloride counter-ion balancing the positive charge on the protonated nitrogen . The methyl groups at positions 2 and 6 create steric hindrance around the amine functionality, which can influence both reactivity and physical properties.

Spectroscopic Characterization

The spectra of similar compounds like 2,4,6-trimethylaniline show distinctive patterns in:

  • ¹H NMR: Signals for aromatic protons (6.5-7.0 ppm), N-H protons (3.5-4.5 ppm), and methyl groups (2.0-2.5 ppm)

  • Mass spectrometry: Major fragments including the molecular ion and characteristic fragmentation patterns

For the hydrochloride salt, these spectra would exhibit shifts consistent with protonation of the nitrogen atom, particularly:

  • Downfield shift of signals associated with the amino group in NMR

  • Changed fragmentation patterns in mass spectrometry

  • Characteristic N-H stretching bands in IR spectra

These spectroscopic characteristics serve as valuable analytical markers for identification and purity assessment.

ParameterDetails
Acute ToxicityCategory 4 (Oral, Dermal, Inhalation)
Target OrgansBlood, Liver
Special ConcernsMethemoglobinemia risk
Proper StorageStore under inert atmosphere (argon)
Emergency LimitsTEEL-1: 0.26 mg/m³, TEEL-2: 2.9 mg/m³, TEEL-3: 10 mg/m³
Occupational Exposure BandE (≤0.1 ppm)

Proper handling procedures include:

  • Use of appropriate personal protective equipment

  • Adequate ventilation

  • Storage under inert atmosphere

  • Avoidance of skin contact and inhalation

  • Proper disposal procedures

Research Significance and Future Directions

N,2,6-Trimethylaniline hydrochloride represents an important compound within the class of substituted anilines, with several aspects worthy of further investigation:

  • Structure-Activity Relationships:

    • The influence of the N-methyl group on reactivity compared to other trimethylanilines

    • Effects of the 2,6-dimethyl substitution pattern on steric properties

  • Synthetic Methodologies:

    • Development of more efficient and selective synthesis routes

    • Green chemistry approaches to reduce environmental impact

  • Applications Development:

    • Exploration of potential catalytic applications

    • Investigation of pharmaceutical applications based on biological activity profiles

  • Toxicological Research:

    • Comprehensive assessment of long-term health effects

    • Mechanistic studies on metabolism and biotransformation

The unique structural features of this compound, particularly the N-methyl group combined with the 2,6-dimethyl substitution pattern, provide interesting opportunities for comparative studies with other substituted anilines.

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